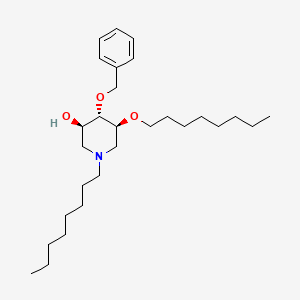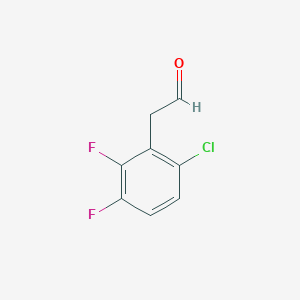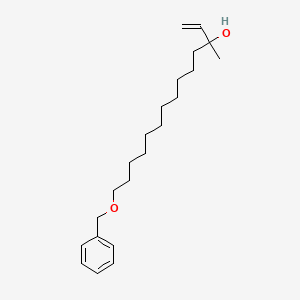
1-(Benzyloxy)hexa-3,5-dien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)hexa-3,5-dien-2-ol is an organic compound featuring a benzyloxy group attached to a hexa-3,5-dien-2-ol backbone. This compound is notable for its unique structure, which includes a terminal 1,3-diene and a chiral secondary alcohol. It is derived from naturally occurring carbohydrates and has shown significant reactivity in various chemical reactions.
Méthodes De Préparation
The synthesis of 1-(Benzyloxy)hexa-3,5-dien-2-ol typically involves the Wittig reaction. One reported method starts with 2,3,5-tri-O-benzyl-D-arabinofuranose, which undergoes a Wittig reaction with methyltriphenylphosphonium bromide and potassium tert-butoxide. This reaction produces the desired compound in a single step . The reaction conditions include the use of THF/DMF as solvents and the addition of sodium hydride and benzyl bromide at low temperatures .
Analyse Des Réactions Chimiques
1-(Benzyloxy)hexa-3,5-dien-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diene system into saturated or partially saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-(Benzyloxy)hexa-3,5-dien-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)hexa-3,5-dien-2-ol involves its reactivity with various molecular targets. The compound’s diene system allows it to participate in cycloaddition reactions, while the benzyloxy group can undergo nucleophilic substitution. These reactions enable the compound to interact with different biological and chemical pathways, making it a versatile tool in research .
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)hexa-3,5-dien-2-ol can be compared to other similar compounds such as:
- 1-Phenylthio-1,3-diene
- 1-Phenylselenenyl-1,3-diene
- 1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol These compounds share similar structural features but differ in their reactivity and stability. This compound is unique due to its terminal 1,3-diene and chiral secondary alcohol, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
917890-49-4 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1-phenylmethoxyhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C13H16O2/c1-2-3-9-13(14)11-15-10-12-7-5-4-6-8-12/h2-9,13-14H,1,10-11H2 |
Clé InChI |
IGHXZLBMURRRRA-UHFFFAOYSA-N |
SMILES canonique |
C=CC=CC(COCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)

![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)



![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)




